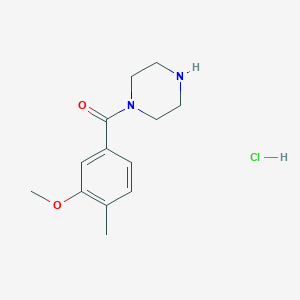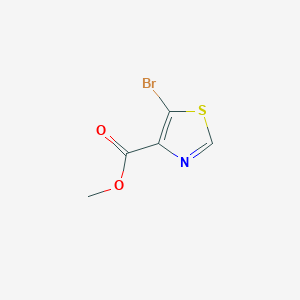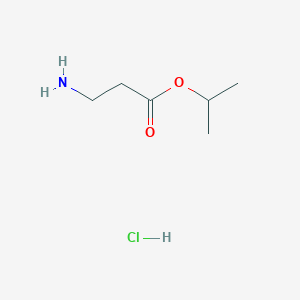
Isopropyl 3-aminopropanoate hydrochloride
Übersicht
Beschreibung
Isopropyl 3-aminopropanoate hydrochloride is a biochemical compound with the molecular formula C6H13NO2.HCl and a molecular weight of 167.63 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 167.63 . Other specific properties like melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Properties
Chlorogenic acid (CGA), an abundant isomer among caffeoylquinic acid isomers, exhibits extensive biological and pharmacological effects. Its roles span antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and it acts as a central nervous system (CNS) stimulator. CGA's potential in modulating lipid metabolism and glucose regulation is particularly notable, marking its significance in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review emphasizes the need for further research to optimize the biological and pharmacological effects of CGA (Naveed et al., 2018).
Heterocyclic Compound Synthesis and Applications
Aminopyridines, belonging to heterocyclic compound classes, have garnered attention due to their diverse pharmacological activities. The study delves into the synthesis of different aminopyridine derivatives, their metal complexation, and biological activities. It highlights the importance of understanding aminopyridines' basicity, electric hindrance, and their yield in isomeric forms. The review serves as a resource for developing new compounds with aminopyridine moieties, aiming for high bioactivity and low toxicity (Orie et al., 2021).
Isoxazolin-5-one- and 3-Nitropropanoic Acid-derived Products
The review reports on natural compounds derived from the isoxazolinone ring and the 3-nitropropanoic acid (3-NPA) moiety, found in plants, insects, bacteria, and fungi. It covers their synthesis, toxicity arising from 3-NPA's ability to bind to succinate dehydrogenase, and various species' detoxification mechanisms. The review sheds light on the biosynthetic pathways of 3-NPA and isoxazolin-5-one moieties in different organisms, providing a comprehensive overview of these structurally unique natural products (Becker et al., 2017).
Poly(N-isopropylacrylamide) in Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels are extensively researched for biomedical applications due to their copolymerization ability, grafting capabilities, and controlled methods of radical polymerization. These hydrogels find use in active molecule delivery, self-healing materials, tissue engineering, regenerative medicine, and smart cell encapsulation. The review discusses the biodegradability enhancement and biocompatibility of PNIPAAm hydrogels and the potential of three-dimensional bioprinting technology in fabricating new devices and medical tools with thermal stimuli response needs (Lanzalaco & Armelin, 2017).
3-Aminopropylsilatrane and Its Versatile Applications
The review highlights the research interest in silatranes due to their unique structure, physical–chemical properties, and diverse biological activity. It emphasizes the practical usage of 3-aminopropylsilatrane and its derivatives in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. These compounds have potential as plant growth biostimulants, drugs, and materials for high-tech devices, showcasing their versatility and potential in multiple applications (Adamovich et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJVRUMTOXLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655349 | |
| Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39825-36-0, 51871-17-1 | |
| Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl 3-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



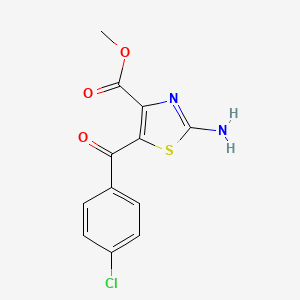

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
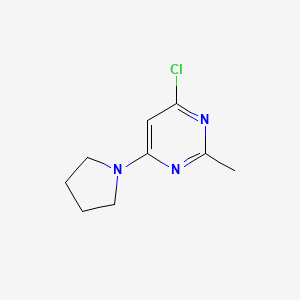
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
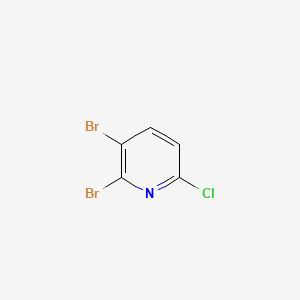
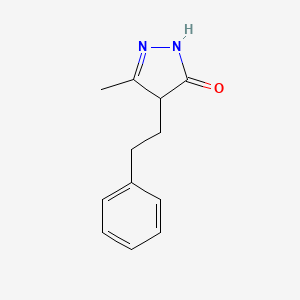
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
